Azaperon

Übersicht

Beschreibung

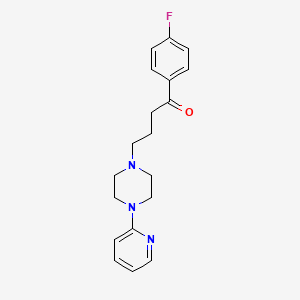

Azaperon ist ein Pyridinylpiperazin- und Butyrophenon-Neuroleptikum mit sedativen und antiemetischen Wirkungen. Es wird hauptsächlich als Beruhigungsmittel in der Veterinärmedizin eingesetzt, insbesondere bei Schweinen und Elefanten . This compound wirkt hauptsächlich als Dopamin-Antagonist, hat aber auch einige antihistaminische und anticholinerge Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Azaperon hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung. In der Veterinärmedizin wird es verwendet, um die Aggression bei Mastschweinen zu reduzieren und als Anästhetikum in Kombination mit anderen Medikamenten . In der Chemie wird this compound als Modellverbindung für die Untersuchung des elektrochemischen Verhaltens und der Sensorentwicklung verwendet . In der Biologie und Medizin wird es in der Forschung an Neurotransmittersystemen und den Auswirkungen von Dopamin-Antagonisten eingesetzt .

Wirkmechanismus

This compound wirkt hauptsächlich als Dopamin-Antagonist und blockiert Dopaminrezeptoren im Gehirn. Diese Wirkung reduziert die Auswirkungen von stressinduzierten Katecholaminen und beeinflusst indirekt das aufsteigende retikuläre Aktivierungssystem und die mesolimbischen Bahnen . This compound hat auch antihistaminische und anticholinerge Eigenschaften, die zu seinen sedativen und antiemetischen Wirkungen beitragen .

Wirkmechanismus

Target of Action

Azaperone, a pyridinylpiperazine and butyrophenone neuroleptic drug, primarily acts as a dopamine antagonist . It also has some antihistaminic and anticholinergic properties . These targets play a crucial role in its sedative and antiemetic effects .

Mode of Action

Azaperone interacts with its primary targets by blocking dopamine receptors in the brain . This interaction results in a decrease in dopamine-mediated effects, contributing to its neuroleptic properties . The antihistaminic and anticholinergic properties of Azaperone further enhance its sedative and antiemetic effects .

Biochemical Pathways

The biochemical pathways affected by Azaperone are primarily related to dopamine signaling. By acting as a dopamine antagonist, Azaperone can reduce dopamine-mediated responses in these pathways . The downstream effects of this action include reduced motor activity, cataleptic effects, and decreased stress- or trauma-related mortality .

Pharmacokinetics

Azaperone’s pharmacokinetic properties include hepatic metabolism and an elimination half-life of approximately 4 hours . These properties impact the bioavailability of Azaperone, influencing its effectiveness as a tranquilizer .

Result of Action

The molecular and cellular effects of Azaperone’s action primarily involve the reduction of dopamine-mediated responses. This can lead to effects such as reduced aggression and stress in animals . In humans, high doses of Azaperone can cause respiratory depression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Azaperone. For instance, Azaperone’s effectiveness as a tranquilizer can be influenced by factors such as the animal’s health status and the specific conditions of the environment . Additionally, seasonal variations can alter the reproductive effects of Azaperone .

Biochemische Analyse

Biochemical Properties

Azaperone acts primarily as a dopamine antagonist . It also has some antihistaminic and anticholinergic properties, similar to drugs such as haloperidol . These interactions with enzymes and proteins play a crucial role in its function as a tranquilizer.

Cellular Effects

Azaperone has a number of effects on the central nervous system. It can antagonize apomorphine and amphetamine-induced behavioural effects, mediated by brain catecholamines (especially dopamine) . Therefore, it is thought to act by blocking dopamine receptors in the brain .

Molecular Mechanism

Azaperone’s mechanism of action is primarily through dopamine antagonism . It binds to dopamine receptors in the brain, blocking their activity. This results in its sedative and antiemetic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, azaperone has shown a number of related neuroleptic properties, including reduced motor activity, cataleptic effects, decreased stress- or trauma-related mortality, blocking of apomorphine emesis, prevention of fatal effects of the catecholamines .

Dosage Effects in Animal Models

Azaperone is administered strictly by a single, deep intramuscular injection at usual recommended doses ranging from 0.4 to 2 mg azaperone/kg body weight, depending on the indication . At doses greater than recommended, these same reactions may occur in a more profound manner and will be of longer duration .

Metabolic Pathways

The liver is the main site for metabolism of Azaperone . The main metabolic pathways include reduction of the butanone (resulting in the main metabolite azaperol, which can be re-oxidized to azaperone in vivo), hydroxylation of the pyridine (resulting in 5-OH azaperone and 5-OH azaperol), oxidative N-dealkylation and oxidative N-dearylation .

Vorbereitungsmethoden

Azaperon wird in einem mehrstufigen Verfahren synthetisiert. Die Synthese beginnt mit der Alkylierung von 2-Chloropyridin mit Piperazin zu 1-(Pyridin-2-yl)piperazin. Dieses Zwischenprodukt wird dann mit 4-Chlor-4’-Fluorbutyrophenon umgesetzt, um die Synthese von this compound abzuschließen . Industrielle Produktionsverfahren verwenden häufig Phasentransferkatalysatoren, um die Effizienz und Ausbeute zu verbessern .

Analyse Chemischer Reaktionen

Azaperon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Alkylierung. Das elektrochemische Oxidationsverhalten von this compound wurde mit zyklischen und differentiellen Pulsvoltammetrie-Techniken untersucht. Der Oxidationsprozess ist irreversibel, mit einem Peak-Potential von 0,78 V in einer Phosphatpufferlösung (pH=7,0) gegenüber Ag/AgCl-Elektrode . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Thionylchlorid zur Umwandlung von Alkoholgruppen in Chlorid-Abgangsgruppen und AlCl3 für Friedel-Crafts-Reaktionen .

Vergleich Mit ähnlichen Verbindungen

Azaperon ähnelt anderen Butyrophenon-Neuroleptika wie Haloperidol und Fluanisone. This compound ist einzigartig in seiner primären Verwendung als veterinäres Beruhigungsmittel, insbesondere bei Schweinen und Elefanten . Andere ähnliche Verbindungen sind Enciprazin und BMY-14802 .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKDAFGWCDAMPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045361 | |

| Record name | Azaperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1649-18-9 | |

| Record name | Azaperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1649-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azaperone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001649189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azaperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11376 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azaperone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azaperone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azaperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azaperone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZAPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19BV78AK7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for azaperone?

A1: Azaperone exerts its effects by antagonizing dopamine receptors in the central nervous system. [, , , , , ] This blockade of dopamine signaling leads to its sedative and neuroleptic properties. [, , , , , ]

Q2: Are there any notable differences in the cardiovascular effects of azaperone compared to other sedatives?

A2: Yes, research suggests that azaperone, unlike xylazine, does not induce the typical biphasic effect on arterial pressure (an initial increase followed by a decrease). [] Additionally, azaperone has been shown to mitigate the hypertension associated with etorphine immobilization in rhinoceroses, although tachycardia may persist. []

Q3: Can azaperone be used effectively for immobilizing large animals?

A3: While azaperone alone may not be sufficient for complete immobilization of large animals, studies demonstrate its efficacy when combined with other agents. For instance, a combination of azaperone and xylazine successfully immobilized captive wapiti for routine procedures. [] Similarly, azaperone in conjunction with fentanyl has been used to immobilize various gazelle species. []

Q4: What are the potential benefits of using azaperone in combination with opioids for immobilization?

A4: Studies have indicated that incorporating azaperone into opioid-based immobilization protocols may offer advantages. In elephants, the addition of azaperone to etorphine or carfentanil significantly reduced arterial blood pressure compared to using etorphine alone. [] This suggests a potential role for azaperone in mitigating opioid-induced hypertension. []

Q5: Are there any species-specific differences in the efficacy or effects of azaperone?

A5: Research suggests that responses to azaperone can vary across species. For instance, while azaperone effectively reduced aggressive behavior in pigs, its anti-aggressive properties were diminished when administered alongside androstenone. [] In Southern chamois, both haloperidol and azaperone exhibited limited efficacy in reducing stress responses, with azaperone potentially even exacerbating muscle stress. []

Q6: What is the metabolic fate of azaperone in pigs?

A6: Azaperone is partially metabolized to azaperol in pigs. [, ] Azaperol, the main metabolite, also possesses pharmacological activity. [, ] Interestingly, both azaperone and azaperol do not exceed the Maximum Residue Limit (MRL) set by the European Union in edible tissues of pigs even after a short withdrawal period. []

Q7: Are there validated analytical methods for detecting azaperone and its metabolites?

A7: Yes, several analytical techniques have been developed and validated for detecting and quantifying azaperone and its metabolites. These methods often involve a combination of extraction techniques, like solid-phase extraction (SPE), followed by analysis using high-performance liquid chromatography (HPLC) or gas chromatography/mass spectrometry (GC/MS). [, , ] One study specifically developed a colloidal gold immunochromatographic strip assay, offering a rapid and convenient method for detecting azaperone in pork and pork liver samples. []

Q8: Has azaperone demonstrated any mutagenic potential in laboratory tests?

A8: Several studies have investigated the mutagenic potential of azaperone using the Salmonella/microsome test (Ames test). [] Results from these studies showed no evidence of mutagenic activity, even at high concentrations and with metabolic activation. []

Q9: Does azaperone have any known effects on blood parameters in horses?

A9: Research indicates that azaperone can influence certain blood parameters in horses. One study observed a transient decrease in venous blood packed cell volume and hemoglobin concentration for at least 4 hours after azaperone administration. [] This effect is likely attributed to the sequestration of erythrocytes in the spleen. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone](/img/structure/B1665854.png)

![N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide](/img/structure/B1665857.png)